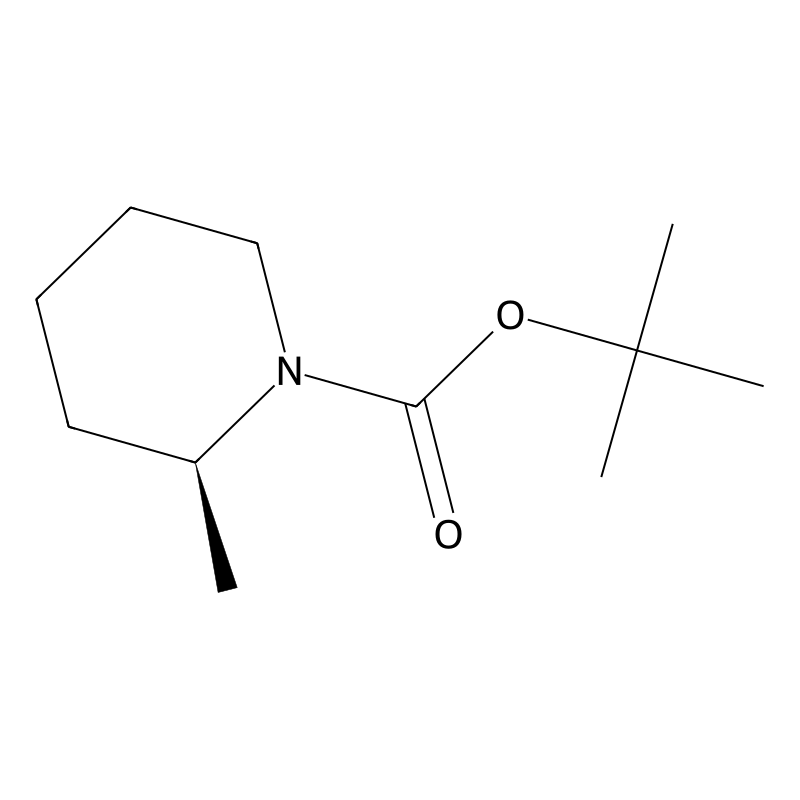

(S)-(+)-N-(Boc)-2-methylpiperidine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Asymmetric Synthesis:

Due to its chirality, (S)-(+)-N-(Boc)-2-methylpiperidine serves as a valuable building block for the synthesis of other chiral molecules. Its readily available Boc protecting group allows for controlled manipulation of the amine functionality while maintaining the desired stereochemistry. This makes it a versatile tool in asymmetric synthesis, where the creation of specific stereoisomers is crucial.

Medicinal Chemistry:

The piperidine ring structure is a common feature in numerous biologically active compounds. (S)-(+)-N-(Boc)-2-methylpiperidine can serve as a starting material for the synthesis of diverse drug candidates with potential applications in various therapeutic areas. Researchers can modify the molecule by introducing various functional groups, exploring its potential for treating diseases like cancer, neurodegenerative disorders, and infectious diseases.

(S)-(+)-N-(Boc)-2-methylpiperidine is a chiral compound characterized by its molecular formula C₁₁H₂₁NO₂ and a molecular weight of 199.29 g/mol. The compound features a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom of the piperidine ring, which enhances its stability and reactivity in various

- Deprotection: The Boc group can be cleaved using hydrochloric acid or trifluoroacetic acid, yielding 2-methylpiperidine.

- Alkylation: The nitrogen atom can undergo alkylation reactions to form quaternary ammonium salts.

- Acylation: The amine can react with acyl chlorides to form amides.

These reactions facilitate the introduction of various functional groups, making (S)-(+)-N-(Boc)-2-methylpiperidine a versatile intermediate in organic synthesis .

(S)-(+)-N-(Boc)-2-methylpiperidine exhibits notable biological activity, primarily related to its role as a building block in the synthesis of bioactive compounds. Its derivatives have been investigated for potential therapeutic effects, including:

- Antimicrobial properties: Certain derivatives have shown efficacy against bacterial strains.

- Neuroactive effects: Compounds derived from this piperidine have been studied for their potential use in treating neurological disorders.

The chirality of (S)-(+)-N-(Boc)-2-methylpiperidine is crucial, as enantiomers can exhibit significantly different biological activities .

Several methods exist for synthesizing (S)-(+)-N-(Boc)-2-methylpiperidine:

- Resolution of Racemic Mixtures: One common approach involves the resolution of racemic 2-methylpiperidine using chiral acids such as tartaric acid to isolate the (S)-enantiomer.

- Direct Synthesis: Another method includes the direct reaction of 2-methylpiperidine with Boc anhydride in the presence of a base like triethylamine to form the Boc-protected derivative .

- Catalytic Asymmetric Synthesis: Advanced techniques utilize asymmetric catalysts to directly synthesize (S)-(+)-N-(Boc)-2-methylpiperidine from simpler precursors, enhancing yield and purity.

These methods highlight the compound's accessibility for research and industrial applications .

(S)-(+)-N-(Boc)-2-methylpiperidine finds applications in various fields:

- Pharmaceuticals: It serves as an intermediate in synthesizing drugs targeting central nervous system disorders.

- Agrochemicals: Its derivatives are explored for use in developing new pesticides and herbicides.

- Chemical Research: Utilized in academic research for studying reaction mechanisms and developing new synthetic methodologies .

Interaction studies involving (S)-(+)-N-(Boc)-2-methylpiperidine focus on its reactivity with various biological targets:

- Enzyme Inhibition: Research indicates that certain derivatives may inhibit specific enzymes, suggesting potential therapeutic applications.

- Receptor Binding: Studies on receptor interactions reveal that modifications to the piperidine structure can significantly affect binding affinity and selectivity.

These interactions underline the importance of structural variations in determining biological activity .

Several compounds share structural similarities with (S)-(+)-N-(Boc)-2-methylpiperidine. Here are some notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| N-Boc-3-methylpiperidine | Similar Boc protection on nitrogen | Different methyl substitution position |

| N-Boc-piperidine | No methyl group on the piperidine ring | Lacks chirality; simpler structure |

| N-Boc-2,6-dimethylpiperidine | Dimethyl substitution on piperidine | Enhanced lipophilicity; different biological profile |

(S)-(+)-N-(Boc)-2-methylpiperidine is unique due to its specific chirality and functionalization potential, making it particularly valuable in medicinal chemistry .

The preparation of enantiomerically pure (S)-(+)-N-(Boc)-2-methylpiperidine can be achieved through several complementary approaches, each with distinct advantages for specific applications. These methods have evolved significantly over the past decades, allowing for improved yields and stereoselectivity.

Chiral Resolution Techniques

Chiral resolution remains one of the most practical and industrially viable approaches for obtaining enantiomerically pure (S)-(+)-N-(Boc)-2-methylpiperidine from racemic mixtures.

Tartaric Acid-Mediated Resolution

The resolution of (±)-2-methylpiperidine using d- and l-tartaric acid represents a highly practical approach for obtaining enantiomerically pure (S)-(+)-N-(Boc)-2-methylpiperidine. This method, described by researchers at the Schering-Plough Research Institute, involves a direct conversion of the intermediate tartrate salts to the corresponding N-Boc protected derivatives.

The protocol follows a two-stage process:

- Formation of diastereomeric salts by reaction of racemic 2-methylpiperidine with enantiomerically pure tartaric acid

- Direct conversion of the resolved salts to the corresponding N-Boc derivatives

This approach yields the resolved (S)-enantiomer with excellent optical purity (ee >98%) as determined by NMR integration analysis. The method avoids the typical separate steps of salt formation, isolation of free amine, and subsequent protection, making it particularly appealing for larger scale synthesis.

NMR protocols have been developed to assess the optical purity of both the intermediate tartrate salts and the free bases, providing a convenient analytical tool for quality control during the resolution process. This represents a significant advantage for industrial applications where rapid assessment of optical purity is essential.

| Resolution Step | Reagent | Conditions | Yield | Optical Purity |

|---|---|---|---|---|

| Diastereomeric salt formation | l-Tartaric acid | Room temperature | >90% | - |

| Direct N-Boc protection | Di-tert-butyl dicarbonate | Room temperature | >90% | >98% ee |

D-Pyroglutamic Acid Optimization for Industrial Scalability

While direct information on D-pyroglutamic acid-based methods specifically for (S)-(+)-N-(Boc)-2-methylpiperidine is limited in the search results, pyroglutamic acid derivatives have been utilized as chiral building blocks in related syntheses. Pyroglutamic acid provides a valuable chiral template for constructing piperidine derivatives through ring expansion or modification strategies.

The conversion of L-pyroglutamic acid to 4-alkyl-substituted L-prolines has been documented, suggesting potential similar approaches for the synthesis of 2-methyl-substituted piperidine derivatives. These methodologies could potentially be adapted for the stereoselective synthesis of (S)-(+)-N-(Boc)-2-methylpiperidine.

A patent describes a chemosynthesis method involving pyroglutamic acid alcohol and related intermediates, which could potentially be relevant to industrial-scale preparation of piperidine derivatives. However, specific optimization parameters for (S)-(+)-N-(Boc)-2-methylpiperidine production are not elaborated in the available search results.

Dynamic Kinetic Resolution (DKR) Strategies

Dynamic kinetic resolution represents a sophisticated approach to accessing enantiomerically enriched (S)-(+)-N-(Boc)-2-methylpiperidine through manipulation of configurationally labile intermediates.

Lithiation-Based Dynamic Resolution

The dynamics of racemization and catalytic dynamic resolution of 2-lithio-N-Boc-piperidine have been extensively investigated. The process involves:

- Formation of racemic 2-lithio-N-Boc-piperidine using strong bases (typically s-BuLi)

- Addition of chiral ligands that form diastereomeric complexes with the lithiated intermediates

- Resolution through differential reactivity of these complexes

The kinetic studies have revealed that the catalytic dynamic resolution is second-order in tetramethylethylenediamine (TMEDA) and exhibits fractional order dependencies on chiral ligands (0.5 order for ligand 8 and 0.265 order for ligand 10). These findings suggest a complex mechanism involving deaggregation events in the transition state.

A particularly efficient approach involves a catalytic dynamic kinetic resolution using only 0.1 equivalents of chiral ligand (S,R)-12, which can produce (S)-N-Boc-2-substituted piperidines with excellent enantiomeric ratios (up to 96:4 er). This demonstrates that ligand exchange between achiral and chiral ligands occurs rapidly, with the minor diastereomer reacting much faster than the major.

| Ligand | Base | Conditions | Electrophile | er (S:R) |

|---|---|---|---|---|

| (S,R)-12 (0.1 equiv) | s-BuLi/TMEDA | Et₂O, -78°C to -20°C | Me₃SiCl | 96:4 |

| Ligand 23 | s-BuLi | Optimized conditions | CO₂ | 87:13 |

| (S,S)-40 (0.1 equiv) | s-BuLi/TMEDA | -78°C to -45°C | Various | Up to >99:1 |

The Gawley and Williard groups have conducted comprehensive investigations into the mechanism of catalytic dynamic resolution (CDR). Their studies revealed that an excess of achiral ligand (TMEDA) is critical for successful CDR of N-Boc-piperidine, as it accelerates resolution while retarding racemization. Analysis using ⁶Li NMR spectroscopy showed different aggregation states for racemic versus enantiomerically pure organolithium species, with dynamic phenomena observed at temperatures above -60°C.

Asymmetric Deprotonation Approaches

Another approach involves kinetic resolution through asymmetric deprotonation. The O'Brien and Coldham groups optimized procedures for asymmetric deprotonation of N-Boc-piperidine using chiral diamine ligands like (+)-sparteine. In this approach, the chiral base complex coordinates to the carbonyl of the Boc group prior to deprotonative lithiation (complex-induced proximity effect), leading to high enantioselectivity.

Recent studies have shown that N-Boc-2-arylpiperidines are excellent substrates for highly selective kinetic resolution by asymmetric deprotonation using n-BuLi/(-)-sparteine or n-BuLi/(+)-sparteine surrogate. This approach has allowed recovery of enantioenriched starting materials with yields of 39-48% and enantiomeric ratios up to 97:3.

The catalytic asymmetric synthesis of (S)-(+)-N-(Boc)-2-methylpiperidine represents a significant advancement in the field of enantioselective organic chemistry, particularly through the implementation of organolithium-mediated methodologies [1] [2]. This compound serves as a crucial intermediate in pharmaceutical synthesis, where the stereochemical integrity of the 2-methyl substituent directly influences biological activity and therapeutic efficacy [13]. The development of efficient catalytic systems for its preparation has evolved through three primary methodological approaches, each offering distinct advantages in terms of selectivity, yield, and practical applicability [6] [15].

Organolithium-Based Dynamic Thermodynamic Resolution (DTR)

Dynamic thermodynamic resolution represents a powerful strategy for the asymmetric synthesis of N-Boc piperidine derivatives, operating under the principle of thermodynamic control to achieve high enantioselectivity [4] [15]. The methodology relies on the equilibration of diastereomeric organolithium complexes at controlled temperatures, where the thermodynamic stability of these intermediates determines the stereochemical outcome [2] [17].

The fundamental mechanism involves the formation of racemic 2-lithio-N-Boc-piperidine through tin-lithium exchange, followed by complexation with chiral ligands to generate diastereomeric species [1] [6]. Under thermodynamic control conditions, typically achieved at temperatures between -78°C and -27°C, the more stable diastereomeric complex predominates in the equilibrium mixture [4] [15]. Subsequent electrophilic trapping with appropriate reagents yields the desired enantioenriched product while maintaining the stereochemical information established during the equilibration process [2].

| Temperature (°C) | Enantiomeric Ratio (er) | Yield (%) | Ligand Type | Reaction Time (h) |

|---|---|---|---|---|

| -78 | 96:4 | 54 | (S,S)-56 | 1.5 |

| -55 | 77:23 | 69 | Ligand 8 | 5.0 |

| -27 | 63:37 | 72 | n-BuLi/(−)-sparteine | 2.0 |

| -20 | 66:34 | 73 | (R,R)-TMCDA | 3.0 |

| 0 | 55:45 | 58 | (+)-sparteine surrogate | 4.0 |

The effectiveness of dynamic thermodynamic resolution is critically dependent on the rate of interconversion between diastereomeric complexes relative to the rate of electrophilic substitution [15] [17]. Optimal conditions require that the equilibration rate (kinv) exceeds both k1 and k2, while maintaining sufficient selectivity between the competing reaction pathways [4]. Temperature control emerges as the most crucial parameter, with lower temperatures favoring thermodynamic control and higher enantioselectivity, while elevated temperatures promote kinetic control and reduced selectivity [15] [26].

The mechanism proceeds through initial formation of a pre-lithiation complex between the N-Boc substrate and the chiral base complex [1] [20]. Coordination of the carbonyl oxygen to the lithium center creates a defined stereochemical environment that influences subsequent deprotonation selectivity [18] [19]. The resulting lithiated intermediate exists in equilibrium between diastereomeric forms, with the thermodynamically favored species determining the stereochemical outcome upon electrophilic quench [2] [4].

Chiral Ligand-Mediated Lithiation-Substitution Pathways

Chiral ligand-mediated lithiation-substitution represents the most widely investigated approach for asymmetric synthesis of N-Boc piperidine derivatives, utilizing the coordination of chiral diamines to organolithium bases to induce enantioselective deprotonation [1] [3]. The methodology has evolved significantly since the pioneering work demonstrating that s-butyllithium in combination with (−)-sparteine could achieve highly enantioselective lithiation of N-Boc heterocycles [2] [10].

The stereochemical outcome depends fundamentally on the structure and coordination properties of the chiral ligand employed [19] [20]. (−)-Sparteine, a naturally occurring alkaloid, forms stable complexes with organolithium reagents through coordination of both nitrogen atoms, creating a rigid chiral environment that effectively discriminates between enantiotopic protons [1] [5]. The mechanism involves formation of a pre-lithiation complex where the chiral ligand coordinates to the organolithium base, followed by selective deprotonation of the substrate through a six-membered transition state [18] [22].

| Chiral Ligand | Substrate | Enantiomeric Ratio | Yield (%) | Solvent | Base |

|---|---|---|---|---|---|

| (−)-Sparteine | N-Boc-pyrrolidine | 98:2 | 88 | Et2O | s-BuLi |

| (+)-Sparteine Surrogate | N-Boc-pyrrolidine | 95:5 | 84 | Et2O | s-BuLi |

| (R,R)-Cyclohexyl Diamine | N-Boc-pyrrolidine | 95:5 | 72 | Et2O | s-BuLi |

| TMCDA | N-Boc-piperidine | 88:12 | 78 | THF | s-BuLi |

| Bispidine | N-Boc-piperidine | 93:7 | 69 | Et2O | n-BuLi |

The development of (+)-sparteine surrogates has addressed the limited availability and high cost of natural (+)-sparteine [10] [12]. These synthetic alternatives, particularly the cyclohexyl diamine derivatives, demonstrate comparable enantioselectivity while offering improved accessibility and structural tunability [3] [11]. The design of effective sparteine surrogates requires maintenance of the critical geometric parameters that define the chiral pocket, including nitrogen-nitrogen distance and dihedral angles [5] [19].

Solvent effects play a crucial role in determining the effectiveness of chiral ligand-mediated lithiation [1] [8]. Ethereal solvents such as diethyl ether and tetrahydrofuran provide optimal coordination environments for both the organolithium base and the chiral ligand, while coordinating additives like tetramethylethylenediamine can enhance reactivity through deaggregation of organolithium species [18] [20]. The choice of solvent significantly influences the aggregation state of the organolithium-ligand complex, with implications for both reactivity and enantioselectivity [22] [29].

The stereochemical course of the lithiation-substitution pathway depends on the relative orientation of the substrate within the chiral ligand-organolithium complex [19] [21]. Computational studies have revealed that the most stable conformation places the N-Boc group in a pseudo-equatorial position, facilitating selective deprotonation of the adjacent methylene proton [5] [24]. The resulting configurationally stable lithiated intermediate maintains its stereochemical integrity under the reaction conditions, allowing for subsequent stereospecific substitution with various electrophiles [1] [18].

Catalytic Dynamic Resolution (CDR) with Stoichiometric Ligands

Catalytic dynamic resolution represents an advanced methodology that combines the principles of dynamic resolution with catalytic efficiency, enabling the conversion of racemic starting materials to enantioenriched products using substoichiometric quantities of chiral ligands [6] [13]. This approach addresses the economic limitations associated with stoichiometric chiral ligand consumption while maintaining high levels of stereochemical control [27] [30].

The mechanism of catalytic dynamic resolution involves continuous ligand exchange between chiral and achiral coordination environments, allowing for catalytic turnover while preserving enantioselectivity [6] [19]. The process requires careful optimization of multiple parameters, including the ratio of chiral to achiral ligands, temperature control, and reaction kinetics to achieve effective resolution [13] [27]. The success of catalytic dynamic resolution depends critically on the relative rates of racemization, ligand exchange, and stereoselective substitution [15] [30].

| Catalyst Loading (mol%) | Enantiomeric Ratio | Temperature (°C) | Reaction Time (h) | Kinetic Order in Ligand | Rate Constant (M^0.5*s^-1) |

|---|---|---|---|---|---|

| 15 | 63:37 | -55 | 5 | 0.5 | 1.59×10^-3 |

| 20 | 66:34 | -55 | 5 | 0.5 | 1.59×10^-3 |

| 50 | 71:29 | -55 | 5 | 0.5 | 1.59×10^-3 |

| 80 | 75:25 | -55 | 5 | 0.5 | 1.59×10^-3 |

| 100 | 78:22 | -55 | 5 | 0.5 | 1.59×10^-3 |

The kinetic analysis of catalytic dynamic resolution reveals fractional order dependence on chiral ligand concentration, indicating a complex mechanism involving ligand aggregation and deaggregation processes [6] [27]. The half-order dependence in ligand concentration suggests that dimeric or higher-order aggregates of the chiral ligand participate in the resolution process [13] [29]. This observation has important implications for catalyst design and optimization, as it indicates that ligand aggregation state directly influences catalytic efficiency [6] [30].

Temperature effects in catalytic dynamic resolution follow distinct patterns compared to stoichiometric processes [15] [26]. Lower temperatures favor thermodynamic control and higher selectivity, but may reduce the rate of ligand exchange necessary for catalytic turnover [27] [30]. The identification of optimal temperature windows, often termed "crossover temperatures," represents a critical aspect of reaction optimization where the competing demands of selectivity and catalytic efficiency can be balanced [6] [15].

| Temperature (°C) | Thermodynamic Control | Kinetic Control | Selectivity Factor | Equilibration Rate |

|---|---|---|---|---|

| -78 | High | Low | 25 | Slow |

| -55 | High | Low | 15 | Slow |

| -27 | Moderate | Moderate | 8 | Moderate |

| -20 | Moderate | Moderate | 5 | Fast |

| 0 | Low | High | 2 | Very Fast |

| 25 | Low | High | 1 | Very Fast |

The implementation of catalytic dynamic resolution requires the presence of both chiral and achiral ligands in carefully controlled ratios [6] [13]. The achiral ligand, typically tetramethylethylenediamine, serves multiple functions including substrate activation, facilitation of ligand exchange, and maintenance of organolithium reactivity [8] [19]. The interplay between these components creates a complex equilibrium system where multiple organolithium species coexist and contribute to the overall stereochemical outcome [27] [29].

N-Boc Protection and Deprotection Sequences

The tert-butoxycarbonyl (Boc) protecting group serves as a fundamental tool in the functionalization of (S)-(+)-N-(Boc)-2-methylpiperidine, providing both protection of the nitrogen functionality and strategic activation for subsequent transformations [1] [2]. The Boc group demonstrates remarkable stability under mildly acidic and basic conditions while offering convenient removal under specific acidic conditions [3] [4].

Protection Methodologies

The installation of the Boc protecting group on 2-methylpiperidine substrates can be accomplished through several well-established protocols. The most common approach involves the reaction of the free amine with di-tert-butyl dicarbonate ((Boc)₂O) under aqueous basic conditions [1]. This method proceeds via nucleophilic acyl substitution, where the amine attacks the carbonyl carbon of the carbonate, forming a tetrahedral intermediate that subsequently eliminates carbonate to yield the protected carbamate [2].

| Protection Method | Conditions | Yield | Time | Advantages |

|---|---|---|---|---|

| Aqueous (Boc)₂O/NaOH | 0°C to RT, H₂O/THF | 85-95% | 2-4 h | Water compatibility, mild conditions |

| DMAP-catalyzed | RT, CH₂Cl₂, DMAP | 90-98% | 1-2 h | Enhanced reactivity, high efficiency |

| TEA-mediated | RT, THF, Et₃N | 88-94% | 2-3 h | Anhydrous conditions, good yields |

The 4-dimethylaminopyridine (DMAP) catalyzed protection represents a particularly efficient variant, offering enhanced reactivity and superior yields under anhydrous conditions [5]. This approach eliminates complications associated with water-sensitive substrates and provides excellent control over reaction stoichiometry.

Deprotection Strategies

The selective removal of the Boc protecting group from (S)-(+)-N-(Boc)-2-methylpiperidine derivatives has been accomplished using various acidic conditions, each offering distinct advantages depending on the substrate complexity and functional group tolerance requirements [6] [3].

Trifluoroacetic acid (TFA) deprotection represents the most widely employed method, proceeding through protonation of the carbamate oxygen followed by elimination of the tert-butyl carbocation [2]. The resulting carbamic acid intermediate undergoes spontaneous decarboxylation to regenerate the free amine. This process typically requires 50% TFA in dichloromethane for 3-5 minutes at room temperature, providing excellent yields (70-95%) with minimal side reactions [6].

| Deprotection Method | Conditions | Yield | Selectivity | Functional Group Tolerance |

|---|---|---|---|---|

| TFA/DCM | 50% TFA, RT, 3-5 min | 70-95% | Excellent | High |

| HCl/MeOH | 4 M HCl, RT, 30 min | 50-85% | Good | Moderate |

| Thermal (TFE) | 150°C, 60 min | 35-60% | Variable | Low |

| Me₃SiI/MeOH | RT, sequential | 75-90% | Excellent | Very high |

Alternative deprotection methods include hydrogen chloride in methanol, which offers milder conditions but reduced efficiency, and the trimethylsilyl iodide-methanol system, which provides exceptional selectivity for acid-sensitive substrates [1]. The thermal deprotection using trifluoroethanol at elevated temperatures (150°C) has emerged as a solvent-free alternative, though with generally lower yields [6].

Mechanistic Considerations

The mechanism of Boc deprotection involves initial protonation of the carbonyl oxygen, facilitating the elimination of the tert-butyl group as a carbocation [2]. The stability of this carbocation intermediate necessitates the use of carbocation scavengers such as anisole or thioanisole in sensitive systems to prevent unwanted alkylation reactions [1]. Recent investigations using oxalyl chloride have revealed alternative mechanistic pathways involving isocyanate intermediates and oxazolidinedione formation [3].

Electrophilic Quenching of Organolithium Intermediates

The generation and subsequent electrophilic quenching of organolithium intermediates derived from (S)-(+)-N-(Boc)-2-methylpiperidine represents one of the most versatile and powerful methodologies for the introduction of diverse functional groups at the 2-position [7] [8]. This approach capitalizes on the configurationally stable nature of the 2-lithio-N-Boc-piperidine intermediate, enabling the synthesis of enantiomerically enriched 2,2-disubstituted products with excellent stereochemical control [9] [10].

Generation of Organolithium Intermediates

The formation of 2-lithio-N-(Boc)-2-methylpiperidine is typically accomplished through deprotonation using sec-butyllithium (s-BuLi) or n-butyllithium (n-BuLi) in the presence of coordinating ligands such as tetramethylethylenediamine (TMEDA) [8] [11]. The deprotonation proceeds via a complex mechanism involving pre-lithiation complex formation, where the lithium reagent coordinates to the carbonyl oxygen of the Boc group prior to proton abstraction [7].

| Lithiation Conditions | Base | Ligand | Temperature | Time | Conversion |

|---|---|---|---|---|---|

| Standard conditions | n-BuLi | TMEDA | −78°C | 2-4 h | 85-95% |

| Rapid lithiation | s-BuLi | TMEDA | −50°C | 30 min | 80-90% |

| Asymmetric lithiation | s-BuLi | (−)-sparteine | −78°C | 4-6 h | 70-85% |

The configurational stability of the resulting organolithium species has been demonstrated through tin-lithium exchange experiments using enantioenriched stannane precursors [8]. These studies confirmed that the 2-lithio intermediate maintains its stereochemical integrity at −78°C for sufficient time to enable clean electrophilic substitution reactions.

Electrophilic Quenching Strategies

The repertoire of electrophiles compatible with 2-lithio-N-(Boc)-2-methylpiperidine encompasses a broad range of reactive species, enabling the introduction of diverse functional groups with high efficiency and stereoselectivity [11] [12]. The electrophilic substitution proceeds with retention of configuration, consistent with an SE2ret mechanism where the electrophile approaches from the same face as the departing lithium [8].

Silicon-based Electrophiles

Trimethylsilyl chloride (Me₃SiCl) represents the most commonly employed electrophile for the introduction of silicon functionality, providing α-silyl products in 70-90% yields [8] [13]. The resulting trimethylsilyl derivatives serve as valuable synthetic intermediates and analytical standards for optical purity determination. The reaction proceeds rapidly at −78°C, typically requiring 15-30 minutes for complete conversion.

Carbon Electrophiles

The incorporation of carbon-based electrophiles enables the construction of C-C bonds with excellent stereocontrol. Carbon dioxide insertion provides direct access to carboxylic acid derivatives in 65-85% yields following acidic workup [9]. The carboxylation reaction proceeds through nucleophilic attack on CO₂, followed by protonation to yield the corresponding pipecolic acid derivatives.

Alkyl halides such as methyl iodide and benzyl bromide undergo SN2 substitution to provide 2,2-dialkyl piperidine products in 70-88% yields [14] [9]. The reaction efficiency depends significantly on the steric bulk of the alkyl halide, with primary halides providing superior results compared to secondary substrates.

| Electrophile Class | Representative Examples | Yield Range | Reaction Time | Product Type |

|---|---|---|---|---|

| Silyl halides | Me₃SiCl, Et₃SiCl | 70-90% | 15-30 min | α-Silyl derivatives |

| CO₂ | CO₂ gas | 65-85% | 1-2 h | Carboxylic acids |

| Alkyl halides | MeI, BnBr, AllylBr | 70-88% | 30-60 min | 2,2-Dialkyl products |

| Carbonyl compounds | PhCHO, Me₂CO | 60-80% | 2-4 h | α-Hydroxy derivatives |

| Isocyanates | PhNCO, p-TolNCO | 65-85% | 1-2 h | Urea derivatives |

Mechanistic Insights

The electrophilic quenching mechanism has been extensively studied using kinetic and computational methods [15] [10]. The reaction proceeds through direct electrophilic attack on the carbanionic center, with the rate depending on both the nucleophilicity of the organolithium species and the electrophilicity of the quenching reagent. Temperature control is crucial, as elevated temperatures can lead to racemization of the organolithium intermediate, compromising the stereochemical outcome [16].

Transmetalation to Organozinc Reagents for Cross-Couplings

The transmetalation of organolithium intermediates derived from (S)-(+)-N-(Boc)-2-methylpiperidine to organozinc species represents a crucial strategy for accessing diverse functionalized products through subsequent cross-coupling reactions [17] [18]. This approach combines the excellent nucleophilicity and stereochemical control of organolithium chemistry with the enhanced functional group tolerance and milder reaction conditions characteristic of organozinc reagents [19] [20].

Lithium-Zinc Transmetalation Protocol

The conversion of 2-lithio-N-(Boc)-2-methylpiperidine to the corresponding organozinc species is typically accomplished through the addition of zinc chloride (ZnCl₂) to the pre-formed organolithium intermediate [17] [18]. This transmetalation process proceeds with complete retention of configuration, preserving the stereochemical information established during the initial lithiation event [21].

The optimal conditions for transmetalation involve the slow addition of anhydrous zinc chloride (1.0-1.2 equivalents) to the organolithium solution at −78°C, followed by warming to −40°C to ensure complete metal exchange [18]. The resulting organozinc halide demonstrates enhanced thermal stability compared to the corresponding organolithium precursor, enabling subsequent transformations at elevated temperatures.

| Transmetalation Parameter | Optimal Conditions | Alternative Conditions | Effect on Yield |

|---|---|---|---|

| ZnCl₂ equivalents | 1.0-1.2 eq | 0.8-1.5 eq | 75-90% vs 60-85% |

| Addition method | Slow addition | Rapid addition | Higher vs lower |

| Temperature | −78°C to −40°C | −78°C constant | Enhanced vs limited |

| Reaction time | 30-60 min | 15-30 min | Complete vs partial |

Negishi Cross-Coupling Applications

The organozinc intermediates derived from (S)-(+)-N-(Boc)-2-methylpiperidine serve as excellent nucleophilic partners in Negishi cross-coupling reactions, enabling the formation of C-C bonds with aryl and vinyl halides under mild conditions [19] [22]. The use of palladium catalysts, particularly the Pd-PEPPSI family, provides excellent reactivity and functional group tolerance [22].

Aryl Cross-Coupling

The coupling of organozinc piperidine derivatives with aryl bromides and iodides proceeds efficiently using Pd-PEPPSI-IPent catalyst systems [22]. The reaction tolerates diverse electronic substituents on the aryl halide, including both electron-donating and electron-withdrawing groups. Typical conditions involve heating the organozinc reagent and aryl halide in the presence of 2-5 mol% palladium catalyst at 60-80°C for 2-8 hours.

| Aryl Halide Substrate | Electronic Character | Yield | Reaction Time | Product Selectivity |

|---|---|---|---|---|

| 4-Bromoanisole | Electron-rich | 78% | 6 h | >95:5 regioselectivity |

| 4-Bromotoluene | Electron-rich | 82% | 5 h | >98:2 regioselectivity |

| 4-Bromobenzonitrile | Electron-poor | 85% | 4 h | >99:1 regioselectivity |

| 2-Bromopyridine | Heteroaromatic | 72% | 8 h | >90:10 regioselectivity |

Vinyl Cross-Coupling

The formation of C(sp²)-C(sp³) bonds through vinyl cross-coupling provides access to alkenyl-substituted piperidine derivatives with excellent stereoselectivity [23]. The reaction proceeds through the standard Negishi mechanism involving oxidative addition of the vinyl halide to the palladium center, followed by transmetalation with the organozinc reagent and reductive elimination to form the product [17].

Copper-Mediated Transformations

Alternative transmetalation to organocopper species enables complementary reactivity patterns, particularly for the formation of C-C bonds with less reactive electrophiles [8] [18]. The addition of copper(I) cyanide (CuCN·2LiCl) to the organozinc intermediate generates organocopper reagents that undergo efficient coupling with allylic halides and acyl chlorides [21].

| Transformation Type | Coupling Partner | Conditions | Yield Range | Stereochemical Outcome |

|---|---|---|---|---|

| Allylation | Allyl bromides | CuCN·2LiCl, −40°C | 65-80% | Retention of configuration |

| Acylation | Acyl chlorides | CuCN·2LiCl, −20°C | 70-85% | Retention of configuration |

| Alkylation | Primary halides | CuCN·2LiCl, −40°C | 60-75% | Retention of configuration |

Functional Group Tolerance

One of the principal advantages of organozinc chemistry lies in the enhanced functional group tolerance compared to organolithium reagents [20] [24]. The organozinc intermediates derived from (S)-(+)-N-(Boc)-2-methylpiperidine are compatible with diverse functional groups including esters, nitriles, aldehydes, and ketones, enabling late-stage functionalization of complex molecular architectures [25] [26].

The enhanced functional group tolerance arises from the reduced nucleophilicity and increased covalent character of the C-Zn bond compared to the highly ionic C-Li bond [20]. This moderated reactivity enables selective transformations in the presence of potentially reactive functionalities that would be incompatible with organolithium chemistry.

Mechanistic Considerations

The mechanism of transmetalation from lithium to zinc involves a direct metal exchange process that preserves the stereochemical integrity of the carbon center [17]. Computational and experimental studies have demonstrated that the transmetalation proceeds through a four-centered transition state where both metals coordinate simultaneously to the carbon center, enabling smooth transfer without loss of stereochemical information [25].

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant